Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate

CAS No.: 2097966-89-5

Cat. No.: VC3030060

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097966-89-5 |

|---|---|

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| IUPAC Name | tert-butyl 3-piperidin-3-yloxyazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3 |

| Standard InChI Key | XYUPMDADEUSPKW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)OC2CCCNC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)OC2CCCNC2 |

Introduction

Chemical Identity and Structure

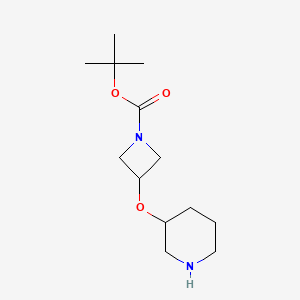

Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate, identified by CAS number 2097966-89-5, is characterized by its distinct molecular structure comprising a four-membered azetidine ring connected to a six-membered piperidine ring via an oxygen bridge at the piperidine's 3-position. The molecule contains a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen, which is a common feature in synthetic intermediates designed for further modification .

The compound has a molecular formula of C13H24N2O3 and a molecular weight of 256.34 g/mol . Its IUPAC name is tert-butyl 3-piperidin-3-yloxyazetidine-1-carboxylate, reflecting its structural components and connectivity. The compound's structure creates a specific spatial arrangement that may be significant for its interactions with biological targets.

Table 1: Key Chemical Properties of Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate

| Property | Value |

|---|---|

| CAS Number | 2097966-89-5 |

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| IUPAC Name | tert-butyl 3-piperidin-3-yloxyazetidine-1-carboxylate |

| InChI | InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10 |

Structural Features

The compound's structure features several key components that contribute to its chemical behavior and potential biological activity:

-

The azetidine ring: A four-membered nitrogen-containing heterocycle that provides conformational rigidity to the molecule.

-

The piperidine ring: A six-membered nitrogen-containing heterocycle that offers additional binding opportunities through its nitrogen atom.

-

The Boc protecting group: Provides temporary protection of the azetidine nitrogen, allowing for selective reactions at other positions and potential deprotection for further functionalization.

-

The ether linkage: Connects the azetidine and piperidine rings, establishing a specific spatial relationship between these two heterocyclic systems.

These structural elements collectively determine the compound's physicochemical properties, including its solubility profile, reactivity patterns, and potential for interaction with biological targets.

Applications in Medicinal Chemistry

Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate serves as a versatile building block in organic synthesis due to its unique chemical properties. Its primary applications include:

Drug Development

The compound is particularly valuable in medicinal chemistry for developing drugs targeting neurological disorders. Its structure allows for specific interactions with neurotransmitter receptors, making it a promising scaffold for the development of neurologically active compounds. The presence of two nitrogen-containing heterocycles connected through an ether linkage creates a distinctive three-dimensional arrangement that may be optimal for certain receptor binding profiles.

Synthetic Intermediate

As a protected intermediate, tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate allows for selective chemical transformations:

-

The Boc group can be selectively removed under acidic conditions to free the azetidine nitrogen for further functionalization

-

The piperidine nitrogen provides an additional site for potential modification

-

The rigid structure created by the azetidine and piperidine rings provides a well-defined spatial arrangement of functional groups

These features make the compound particularly useful in multi-step synthesis routes toward more complex molecules with specific biological activities.

| Safety Aspect | Information |

|---|---|

| Handling Precautions | Careful handling recommended due to potential skin irritation and toxicity |

| Recommended PPE | Standard laboratory safety equipment (gloves, eye protection, lab coat) |

| Regulatory Status | For research use only; not for human or veterinary use |

| Storage Recommendations | Keep in dark place, sealed, dry conditions |

It is advisable to follow standard laboratory safety protocols when handling this compound and to consult the material safety data sheet (MSDS) for more specific information before use.

Comparison with Structurally Related Compounds

Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate shares structural similarities with several other compounds, each with distinct characteristics that influence their chemical and potentially biological properties.

Structural Analogs

Several related compounds appear in chemical catalogs and databases:

-

Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS: 926906-42-5): This positional isomer features the oxygen linkage at the 4-position of the piperidine ring rather than the 3-position . This structural difference alters the spatial arrangement of the two heterocyclic rings.

-

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound replaces the piperidine ring with a piperazine ring and eliminates the ether linkage, creating a direct connection between the heterocycles . The additional nitrogen in the piperazine ring provides another potential site for hydrogen bonding or further functionalization.

-

Tert-butyl 3-(piperidin-3-yl)-azetidine-1-carboxylate (CAS: 1251006-73-1): This analog lacks the ether linkage between the azetidine and piperidine rings, featuring a direct carbon-carbon bond instead . This modification results in a different molecular weight (240.34 g/mol) and altered spatial arrangement of the heterocyclic systems.

-

Tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate (CAS: 1638255-69-2): This compound substitutes the piperidine with a pyridine ring and eliminates the ether linkage . The aromatic nature of the pyridine ring significantly changes the electronic properties of the molecule.

Table 3: Comparison of Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate with Similar Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate | 2097966-89-5 | C13H24N2O3 | 256.34 | Reference compound |

| Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate | 926906-42-5 | C13H24N2O3 | 256.34 | Oxygen linkage at 4-position of piperidine |

| Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | 178311-48-3 | C13H23N3O2 | 253.34 | Contains piperazine ring, no ether linkage |

| Tert-butyl 3-(piperidin-3-yl)-azetidine-1-carboxylate | 1251006-73-1 | C13H24N2O2 | 240.34 | Direct C-C bond, no ether linkage |

| Tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | 1638255-69-2 | C13H18N2O2 | 234.29 | Contains pyridine ring, no ether linkage |

Structure-Property Relationships

The variations in structure among these related compounds lead to differences in:

-

Physicochemical properties such as solubility, lipophilicity, and acid-base behavior

-

Conformational flexibility and preferred three-dimensional arrangements

-

Potential binding modes with biological targets

-

Synthetic accessibility and reactivity patterns

These structural differences make each compound potentially valuable for specific applications in medicinal chemistry and organic synthesis. The choice between these analogs would depend on the specific requirements of the intended application, such as target binding profile, metabolic stability, or synthetic route considerations.

Current Research and Applications

Research involving tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate primarily focuses on its utility as a building block in medicinal chemistry. The compound's unique structure makes it particularly suitable for developing compounds targeting neurological disorders through interactions with specific neurotransmitter receptors.

Current applications include:

-

Use as a synthetic intermediate in the preparation of more complex molecules

-

Structure-activity relationship studies to understand the impact of structural modifications on biological activity

-

Development of libraries of derivatives with diverse biological profiles

-

Exploration of potential applications in central nervous system drug discovery

The compound's commercial availability from multiple chemical suppliers suggests its ongoing relevance in research environments .

Future Research Directions

Several promising research directions can be identified for tert-butyl 3-(piperidin-3-yloxy)azetidine-1-carboxylate:

-

Comprehensive structure-activity relationship studies to optimize binding to specific neurological targets

-

Development of improved synthetic routes to increase yield and enable scale-up for broader applications

-

Exploration of the effects of stereochemistry at the piperidine 3-position on biological activity

-

Investigation of selective deprotection and functionalization strategies to create derivatives with enhanced properties

-

Computational studies to predict binding affinities and pharmacokinetic properties

These research directions could expand the utility of this compound and potentially lead to discoveries of new therapeutic agents for neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume